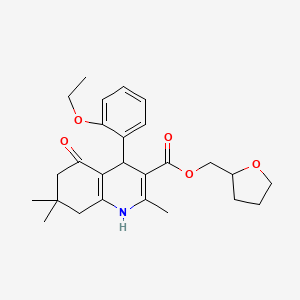

Oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Description

Oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a tetrahydroquinoline core substituted with a 2-ethoxyphenyl group at position 4, a 2,7,7-trimethyl backbone, and an oxolan-2-ylmethyl ester at position 2. Its structural uniqueness lies in the ortho-substituted ethoxyphenyl group and the oxolane-derived ester, which may influence steric and electronic properties compared to para-substituted analogs .

Properties

IUPAC Name |

oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO5/c1-5-30-21-11-7-6-10-18(21)23-22(25(29)32-15-17-9-8-12-31-17)16(2)27-19-13-26(3,4)14-20(28)24(19)23/h6-7,10-11,17,23,27H,5,8-9,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYYKARBUHEXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4CCCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386457 | |

| Record name | ST083331 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5708-82-7 | |

| Record name | ST083331 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Industrial synthesis often emphasizes efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which Oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. It is believed to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects. Additionally, the compound may reduce the production of pro-inflammatory cytokines and oxidative stress markers, providing neuroprotective benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related tetrahydroquinoline derivatives with variations in aryl substituents, ester groups, and synthetic methodologies (Table 1). Key differences include:

- Substituent Position: The 2-ethoxyphenyl group (ortho-substituted) in the target compound contrasts with para-substituted analogs like ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

- Ester Groups: The oxolan-2-ylmethyl ester differs from simpler alkyl esters (e.g., ethyl, methyl) in terms of polarity and conformational flexibility. For example, ethyl esters in compounds like ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit hydrogen bonding via hydroxyl groups , whereas the oxolane moiety may engage in weaker van der Waals interactions.

- Halogen vs. Alkoxy Substituents : Halogenated derivatives, such as 4-(4-chlorophenyl) or 4-(5-bromo-2-hydroxyphenyl) analogs , display distinct electronic effects compared to alkoxy-substituted compounds, influencing reactivity and bioactivity.

Table 1. Structural and Synthetic Comparison of Selected Tetrahydroquinoline Derivatives

†Yield improved to >90% using optimized catalysts (e.g., GO@Fe₃O₄@Cur–Cu nanocomposite) .

Pharmacological and Physicochemical Properties

- Bioactivity: Para-substituted derivatives like 4-(4-dimethylaminophenyl) analogs exhibit antibacterial and calcium modulatory activities , while halogenated compounds (e.g., bromo, chloro) may enhance binding to hydrophobic enzyme pockets . The target compound’s ortho-ethoxyphenyl group could modulate bioavailability due to steric effects.

- Thermal Stability: High melting points (e.g., 232–233°C for 4-dimethylaminophenyl derivatives ) correlate with strong intermolecular interactions, whereas the oxolane ester’s flexibility might reduce thermal stability.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of quinoline derivatives typically involves multi-step protocols. For analogous compounds (e.g., ethyl-substituted variants), a common approach includes:

Condensation : Reacting 2-ethoxyphenylaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate .

Cyclization : Using acid catalysts (e.g., HCl or acetic acid) under reflux to cyclize the intermediate into the tetrahydroquinoline core. Temperature control (80–100°C) and solvent selection (ethanol or toluene) are critical to avoid side reactions .

Esterification : Introducing the oxolan-2-ylmethyl group via nucleophilic substitution or ester exchange, often requiring anhydrous conditions and catalysts like DMAP .

Q. Key Optimization Parameters :

- Catalyst Loading : Excess ammonium acetate (>2 equiv.) improves cyclization efficiency .

- Reaction Time : Prolonged reflux (12–24 hrs) enhances yield but risks decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, oxolan methylene at δ 3.5–4.0 ppm) .

- 2D Experiments (COSY, HSQC) : Confirm connectivity between the quinoline core and substituents .

X-ray Crystallography :

- Determines bond lengths/angles (e.g., C=O bond ~1.21 Å, quinoline ring planarity) and hydrogen-bonding networks .

IR Spectroscopy :

- Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester groups (C-O at ~1250 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Standardized Assays :

- Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) .

Purity Validation :

- Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Structure-Activity Relationship (SAR) Studies :

- Compare activity across analogs (e.g., ethoxy vs. methoxy substituents) to isolate pharmacophore contributions .

Case Study : A 2023 study resolved conflicting cytotoxicity reports by identifying trace impurities (≤5%) in earlier batches that skewed results .

Q. What experimental strategies elucidate interaction mechanisms with biological targets?

Methodological Answer:

Molecular Docking :

- Use software (AutoDock Vina) to model interactions with enzymes (e.g., cytochrome P450). Key parameters: binding energy ≤ -7 kcal/mol, hydrophobic pocket occupancy .

Enzyme Inhibition Assays :

- Monitor IC₅₀ values via fluorogenic substrates (e.g., resorufin for oxidoreductases) under physiological pH (7.4) .

Isothermal Titration Calorimetry (ITC) :

- Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Example : Docking studies on analogous quinoline esters revealed hydrogen bonding between the carbonyl group and Ser123 of the target enzyme .

Q. How can reaction conditions be optimized to enhance synthetic efficiency?

Methodological Answer:

Design of Experiments (DoE) :

- Apply factorial designs to test variables: temperature (60–120°C), catalyst (p-TsOH vs. HCl), and solvent polarity (ethanol vs. DMF) .

In Situ Monitoring :

- Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Green Chemistry Metrics :

- Optimize E-factor by recycling solvents (e.g., ethanol distillation) and reducing stoichiometric reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.